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Abstract

Cyclin-dependent kinase 2 (CDK?2) is a critical regulator of cell cycle progression, particularly at
the G1/S phase transition. Its dysregulation is implicated in the pathogenesis of various
cancers, making it a compelling target for therapeutic intervention. This document provides a
comprehensive technical overview of CDK2-IN-15, a small molecule inhibitor of CDK2. We will
delve into its molecular structure, mechanism of action, and the methodologies used for its
characterization, presenting key quantitative data and outlining relevant signaling pathways.

Molecular Structure and Chemical Properties

CDK2-IN-15, also identified as Compound 19 and 7-Hydroxy-aristolactam I, is a semi-synthetic
aristolactam. Its chemical identity is confirmed by the CAS Number 1219915-83-9.
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Property Value
Molecular Formula C17H11NOs
Molecular Weight 309.27 g/mol

0=C1NC2=C3C1=CC4=C(OC0O4)C3=C5C=CC(
0)=C(OC)C5=C2

SMILES

InChl=1S/C17H11NO5/c1-22-14-6-9(18)5-10-
InChl 12-7-11-15(23-8-21-11)4-13(12)16(17(20)19-
10)3-14/h3-7,18H,8H2,1H3,(H,19,20)

6-hydroxy-8-methoxy-5H-[1][2]dioxolo[4,5-
glindeno[1,2,3-de]quinolin-5-one

IUPAC Name

Quantitative Data

The primary reported quantitative measure of CDK2-IN-15's potency is its half-maximal
inhibitory concentration (IC50) against CDK2.

Parameter Value Target

IC50 2.9 uM CDK2[3]

Further quantitative data, such as binding affinity (Ki) and selectivity against other kinases, are
not extensively available in peer-reviewed literature and represent an area for future
investigation.

Mechanism of Action

CDK2-IN-15 functions as a direct inhibitor of CDK2. By binding to the kinase, it is presumed to
block the active site, preventing the phosphorylation of key substrates necessary for cell cycle
progression. The inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S checkpoint,
which can prevent the proliferation of cancer cells.[4]

Signaling Pathways
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CDK2 plays a pivotal role in the regulation of the cell cycle. Its activity is tightly controlled by
cyclins, particularly Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the
transition from the G1 to the S phase, while the CDK2/Cyclin A complex is important for the
progression through the S phase.[2][5]

The canonical pathway involves the phosphorylation of the Retinoblastoma protein (pRb). In its
hypophosphorylated state, pRb binds to the E2F transcription factor, inhibiting the expression
of genes required for DNA replication. In late G1 phase, the CDK2/Cyclin E complex
hyperphosphorylates pRb, causing the release of E2F and subsequent transcription of S-phase
genes, thereby driving the cell into the DNA synthesis phase.[5][6]

By inhibiting CDK2, CDK2-IN-15 is expected to prevent the hyperphosphorylation of pRb,
keeping it in its active, E2F-bound state. This would lead to a blockage of the G1/S transition.
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Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition
by CDK2-IN-15.

Experimental Protocols

Detailed experimental protocols for the specific characterization of CDK2-IN-15 are not readily
available in published literature. However, a general methodology for assessing CDK2

inhibition is outlined below.
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CDK2 Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a
compound against CDK2.
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Preparation

1. Prepare Reagents:
- Recombinant CDK2/Cyclin A or E
- Kinase Buffer
- ATP (with y-32P-ATP or fluorescent analog)
- Substrate (e.g., Histone H1)
- Test Compound (CDK2-IN-15)

Kinase Reaction

2. Set up reaction wells:
- Add CDK2/Cyclin complex
- Add varying concentrations of CDK2-IN-15
- Incubate for a defined period

:

3. Initiate reaction:
- Add ATP and substrate mixture

'

4. Incubate at optimal temperature
(e.g., 30°C) for a set time (e.g., 30 min)

Detection & Analysis

5. Terminate reaction
(e.g., add stop buffer, spot on filter paper)

:

6. Detect substrate phosphorylation:
- Scintillation counting (for 32P)
- Fluorescence/Luminescence reading

i

7. Data Analysis:
- Plot % inhibition vs. compound concentration
- Calculate IC50 value

Click to download full resolution via product page

Caption: General workflow for an in vitro CDK2 kinase inhibition assay.
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Protocol Steps:

e Reagent Preparation:

[¢]

Active recombinant human CDK2/Cyclin E or CDK2/Cyclin A is diluted in a suitable kinase
assay buffer.

[¢]

The substrate, commonly Histone H1, is prepared in the same buffer.

[¢]

ATP is prepared, often spiked with a radioactive isotope like y-32P-ATP for detection.

[e]

CDK2-IN-15 is serially diluted to create a range of concentrations for testing.
e Reaction Setup:

o The kinase, buffer, and varying concentrations of the inhibitor (CDK2-IN-15) are added to
microplate wells.

o The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to
allow the inhibitor to bind to the kinase.

e Initiation and Incubation:
o The kinase reaction is initiated by adding the ATP and substrate mixture to each well.

o The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration
(e.g., 20-60 minutes) to allow for substrate phosphorylation.

e Termination and Detection:
o The reaction is stopped, typically by adding a strong acid or EDTA-containing buffer.

o The phosphorylated substrate is then separated and quantified. For radioactive assays,
this often involves spotting the reaction mixture onto phosphocellulose paper, washing
away unincorporated ATP, and measuring the remaining radioactivity using a scintillation
counter.

o Data Analysis:
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o The amount of phosphorylation at each inhibitor concentration is measured and compared
to a control reaction with no inhibitor.

o The results are plotted as percent inhibition versus inhibitor concentration, and the IC50
value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

CDK2-IN-15 is a known inhibitor of CDK2 with a reported IC50 in the low micromolar range. Its
aristolactam scaffold provides a basis for potential further chemical optimization. However, a
comprehensive understanding of its biological activity is currently limited by the lack of
extensive peer-reviewed data.

For drug development professionals and researchers, CDK2-IN-15 may serve as a useful tool
compound for studying the effects of CDK2 inhibition in various cellular contexts. Future
research should focus on:

o Comprehensive Selectivity Profiling: Assessing the inhibitory activity of CDK2-IN-15 against
a broad panel of kinases to determine its selectivity.

o Cell-Based Assays: Evaluating its anti-proliferative effects in various cancer cell lines and
elucidating its impact on cell cycle progression and apoptosis.

» Structural Biology: Obtaining a co-crystal structure of CDK2-IN-15 bound to CDK2 to
understand its precise binding mode and guide further structure-activity relationship (SAR)
studies.

e Pharmacokinetic and In Vivo Studies: Determining its drug-like properties and evaluating its
efficacy in preclinical cancer models.

The elucidation of these key data points will be crucial in determining the potential of CDK2-IN-
15 or its analogs as viable therapeutic candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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